

Artifacts in Tau tracer 1 PET imaging and how to avoid them

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Technical Support Center: Tau PET Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in Tau PET imaging.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in Tau PET imaging?

A1: The most prevalent artifacts in Tau PET imaging can be broadly categorized as:

- Patient-Related Artifacts: Primarily caused by patient motion, which blurs images and can lead to misquantification.[1][2][3]
- Technical Artifacts: These arise from the imaging hardware and software. They include artifacts from metallic implants (dental fillings, surgical clips) that interfere with CT-based attenuation correction, and truncation artifacts when the patient's body extends beyond the CT field of view.[4][5]
- Tracer-Specific Artifacts: These are inherent to the radiotracer being used. The most significant is off-target binding, where the tracer binds to structures other than tau aggregates, such as melanin, iron-rich regions, or other proteins like monoamine oxidase



(MAO). Another issue is skull spillover or direct binding to the skull bone, which can contaminate the signal from adjacent cortical regions.

Q2: How can I differentiate between a true tau signal and off-target binding?

A2: Differentiating true signal from off-target binding requires a multi-faceted approach:

- Anatomical Location: Be aware of the well-documented off-target binding sites for the specific tracer you are using. For first-generation tracers like [18F]Flortaucipir (AV-1451), common off-target sites include the basal ganglia, substantia nigra, choroid plexus, and meninges. Second-generation tracers generally show less off-target binding but may still bind to neuromelanin-containing cells.
- Signal Pattern: True tau pathology typically follows a known progression pattern (e.g., Braak stages in Alzheimer's disease), starting in the medial temporal lobe and spreading to the neocortex. Off-target binding often appears in anatomically distinct locations that do not fit this expected pattern.
- Review Literature: Compare your findings with published data for your specific tracer.
 Different tracers have unique binding profiles and off-target propensities.
- Correlate with Other Modalities: If available, correlate PET findings with structural MRI to rule
 out other pathologies like hemorrhage or calcifications, which have been shown to cause
 tracer uptake.

Troubleshooting Guides Issue 1: Motion Artifacts

Q: My PET images appear blurry, and quantitative values (SUVRs) are inconsistent, especially in longitudinal studies. What could be the cause and how can I fix it?

A: This is a classic presentation of motion artifact, which is a significant issue in longer PET acquisitions, particularly with elderly or cognitively impaired subjects. Motion during the scan blurs the image, reduces quantitative accuracy, and increases variability.

Root Cause Analysis and Solutions



- Cause: Involuntary or voluntary patient head movement during the long emission scan.
- Solution 1: Patient Immobilization and Comfort:
 - Ensure the patient is comfortable before the scan begins.
 - Use head holders, straps, or custom thermoplastic masks to gently immobilize the head.
 - Clearly instruct the patient to remain as still as possible.
- Solution 2: Motion Correction Algorithms:
 - The most effective solution is to use motion correction techniques. List-mode based, event-by-event motion correction is considered the gold standard. This method tracks head motion throughout the scan and corrects the position of each detected radioactive event before image reconstruction.
 - If list-mode correction is unavailable, frame-based realignment can be used. The PET data
 is divided into shorter time frames, and these frames are realigned to a reference frame to
 correct for inter-frame motion.

Quantitative Impact of Motion Correction

Studies have shown that motion correction significantly improves the reliability of quantitative measurements.

Brain Region	Reduction in Standard Deviation of Tau Accumulation Rate with Motion Correction
Entorhinal	-49%
Inferior Temporal	-24%
Precuneus	-18%
Amygdala	-16%
Data sourced from studies on [18F]-MK6240.	



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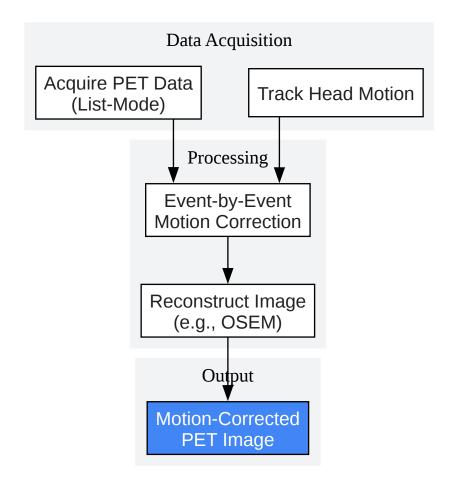
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Experimental Protocol: List-Mode Based Motion Correction

- Data Acquisition: Acquire PET data in list-mode format, which records individual positron emission events with their corresponding time and detector location.
- Motion Tracking: Simultaneously, track head motion using an external tracking system (e.g., an optical camera tracking a marker on the head) or a data-driven method that uses the PET data itself to detect motion between short frames.
- Event-by-Event Correction: Before image reconstruction, apply a rigid spatial transformation to each recorded event in the list-mode data to counteract the detected motion at the time of that event.
- Image Reconstruction: Reconstruct the motion-corrected list-mode data into a single, motion-free image using an algorithm like OSEM (Ordered Subset Expectation Maximization).

Workflow for Motion Correction





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Workflow for list-mode based PET motion correction.

Issue 2: Artifacts from Metallic Implants

Q: I'm observing areas of extremely high and/or low tracer uptake near a patient's dental implant that don't make sense biologically. Is this an artifact?

A: Yes, this is a well-known artifact caused by metallic implants. High-density materials like metal severely attenuate X-rays, leading to streaks and erroneous Hounsfield unit values on the CT scan used for attenuation correction (AC). When this flawed CT data is used to correct the PET scan, it results in a significant over- or underestimation of tracer activity in adjacent areas.

Root Cause Analysis and Solutions

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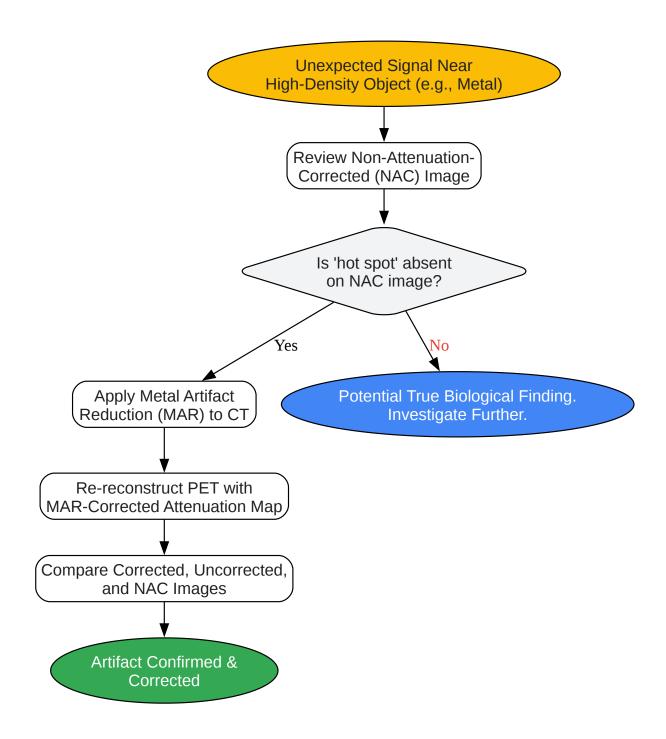




- Cause: Incorrect attenuation coefficients derived from a CT scan corrupted by metal.
- Solution 1: Review Non-Attenuation-Corrected (NAC) Images:
 - Always inspect the NAC PET images. While not quantitatively accurate, they are not affected by CT-based AC artifacts. If the "hot spot" disappears on the NAC image, it is almost certainly an artifact.
- Solution 2: Use Metal Artifact Reduction (MAR) Algorithms:
 - Modern PET/CT scanners often include MAR software. These algorithms are applied to the CT data to correct for the artifacts before the attenuation map is created and applied to the PET data.
- Solution 3: Alternative AC Data:
 - In some cases, if an MRI is available, it can be used to generate a synthetic CT for attenuation correction, which is free of metal artifacts.

Troubleshooting Flowchart for Metal Artifacts





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Decision-making process for handling suspected metal artifacts.

Issue 3: Skull Spillover and Off-Target Binding

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Q: There appears to be high signal in the skull or in areas close to the cortex, potentially contaminating my measurements. How do I handle this?

A: This can be caused by two related phenomena: off-target binding of the tracer to the skull bone itself and the partial volume effect (spillover) where the signal from the skull contaminates adjacent brain tissue. This has been noted for several tau tracers, including [18F]Flortaucipir. Studies have found that approximately 16% of scans can have high levels of skull signal, with a higher prevalence in women, potentially related to lower bone density.

Root Cause Analysis and Solutions

- Cause: The tracer may have an affinity for bone components, or defluorination of the tracer could lead to [18F]fluoride uptake in the bone. The resulting high signal can artificially inflate measurements in nearby cortical regions.
- Solution 1: Partial Volume Correction (PVC):
 - Apply a PVC algorithm. These algorithms use high-resolution anatomical data (usually from an MRI) to correct for the spillover of signal between adjacent regions (like skull and grey matter).
- Solution 2: Skull Masking/Erosion:
 - Using a co-registered CT or MRI, create a precise mask of the skull. This mask can be
 used to either exclude voxels that are contaminated by skull signal or to "erode" the
 cortical regions of interest, ensuring that only voxels safely within the brain parenchyma
 are included in the analysis.
- Solution 3: Choose Second-Generation Tracers:
 - When possible, use second-generation tau tracers (e.g., [18F]MK-6240, [18F]RO-948)
 which have been designed to have lower off-target binding, including in the skull and choroid plexus, compared to first-generation tracers.

Table of Common Off-Target Binding Sites for Select Tau Tracers



Tracer	Known Off-Target Binding Sites
[18F]FDDNP	Amyloid-β plaques, Monoamine Oxidase B (MAO-B)
First-Generation (e.g., [18F]Flortaucipir, THK series)	Basal ganglia, substantia nigra, choroid plexus, meninges, melanin, iron-rich regions, skull bone
Second-Generation (e.g., [18F]MK-6240)	Neuromelanin-containing cells (e.g., substantia nigra), lower overall off-target binding compared to first-generation

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